Product packaging for Bicyclo[2.2.1]heptan-7-amine hydrochloride(Cat. No.:)

Bicyclo[2.2.1]heptan-7-amine hydrochloride

Cat. No.: B15295664
M. Wt: 147.64 g/mol
InChI Key: AKGRGKCRINMSHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Bicyclo[2.2.1]heptan-7-amine hydrochloride is a bicyclic amine salt derived from norbornane (bicyclo[2.2.1]heptane), where the amine group (-NH$_2$) is attached to the 7th carbon of the bicyclic framework. The hydrochloride salt enhances its solubility and stability, making it suitable for pharmaceutical and chemical research. Its structure combines the rigidity of the norbornane skeleton with the reactivity of a primary amine, enabling diverse applications in drug discovery and organic synthesis .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H14ClN B15295664 Bicyclo[2.2.1]heptan-7-amine hydrochloride

Properties

Molecular Formula

C7H14ClN

Molecular Weight

147.64 g/mol

IUPAC Name

bicyclo[2.2.1]heptan-7-amine;hydrochloride

InChI

InChI=1S/C7H13N.ClH/c8-7-5-1-2-6(7)4-3-5;/h5-7H,1-4,8H2;1H

InChI Key

AKGRGKCRINMSHK-UHFFFAOYSA-N

Canonical SMILES

C1CC2CCC1C2N.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bicyclo[2.2.1]heptan-7-amine hydrochloride typically involves the amination of norbornane derivatives. One common method includes the reaction of norbornene with ammonia or an amine under high pressure and temperature conditions, followed by hydrochloric acid treatment to form the hydrochloride salt .

Industrial Production Methods

Industrial production of this compound often involves catalytic hydrogenation of norbornene derivatives in the presence of ammonia. This process is followed by purification steps, including crystallization and filtration, to obtain the pure hydrochloride salt .

Chemical Reactions Analysis

Types of Reactions

Bicyclo[2.2.1]heptan-7-amine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Bicyclo[2.2.1]heptan-7-amine hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Bicyclo[2.2.1]heptan-7-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as a substrate or inhibitor, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the molecular context in which the compound is used .

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below summarizes key structural and molecular differences between Bicyclo[2.2.1]heptan-7-amine hydrochloride and related bicyclic amines:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents/Ring System CAS Number Key Applications/Properties
This compound C$7$H${14}$ClN 147.65 (calculated) Amine at position 7 Not explicitly provided Research reagent, potential drug intermediate
Bicyclo[2.2.1]heptan-1-amine, 2-bromo-, hydrochloride C$7$H${13}$BrClN 226.36 Bromo at position 2 1432679-02-1 Reactivity studies (halogenated derivative)
1,7,7-Trimethylbicyclo[2.2.1]heptan-2-amine hydrochloride C${10}$H${20}$ClN 189.73 Three methyl groups at positions 1,7,7 32768-19-7 Biochemical reagent (bornylamine derivative)
Mecamylamine hydrochloride C${11}$H${22}$ClN 203.75 N,2,3,3-tetramethyl substituents 826-39-1 Nicotinic receptor antagonist (Inversine®)
Bicyclo[4.1.0]heptan-7-amine hydrochloride C$7$H${14}$ClN 147.65 Bicyclo[4.1.0] (norpinane) system 89894-85-9 Research use (solubility: 10 mM in DMSO)
7-Azabicyclo[2.2.1]heptane hydrochloride C$6$H${12}$ClN 133.62 Nitrogen in bridge position 279-40-3 (base) Structural analog of epibatidine

Key Research Findings

Methyl Groups: 1,7,7-Trimethyl derivatives (e.g., bornylamine hydrochloride) exhibit higher lipophilicity (logP ~2.5 predicted), improving membrane permeability for CNS-targeted applications . Tetramethyl Mecamylamine: The N,2,3,3-tetramethyl groups in mecamylamine create steric hindrance, reducing off-target binding and enhancing selectivity for neuronal nicotinic receptors .

Ring System Variations: Bicyclo[2.2.1] vs. Bicyclo[4.1.0]: Bicyclo[4.1.0]heptan-7-amine hydrochloride has a fused cyclopropane ring, introducing greater ring strain and conformational rigidity compared to the norbornane framework. This may alter binding affinity in enzyme inhibition studies . 7-Aza Bridged Systems: 7-Azabicyclo[2.2.1]heptane hydrochloride features a nitrogen atom in the bridge, mimicking the core structure of epibatidine. This modification enables hydrogen bonding with biological targets, as seen in its chloride salt’s crystal lattice .

Its tetramethyl substituents are critical for blocking α3β4 nicotinic receptors . Bicyclo[2.2.1] frameworks are explored as Cathepsin C inhibitors (e.g., for respiratory diseases), where the rigid skeleton optimizes binding pocket interactions .

Biological Activity

Bicyclo[2.2.1]heptan-7-amine hydrochloride is a bicyclic amine with significant biological activity, particularly in the fields of cancer research and enzyme inhibition. This compound has been studied for its potential applications in drug development, especially as a selective antagonist for specific receptors involved in cancer metastasis.

This compound serves as a versatile building block in organic synthesis and has been utilized in various biochemical assays. Its mechanism of action often involves interactions with specific molecular targets, such as enzymes or receptors, modulating their activity and influencing biochemical pathways. This compound can act as either a substrate or an inhibitor, depending on the context of its application.

1. Cancer Research

Recent studies have highlighted the efficacy of bicyclo[2.2.1]heptan derivatives in cancer treatment:

  • CXCR2 Antagonism : A study identified bicyclo[2.2.1]heptane derivatives as potent antagonists of the CXCR2 receptor, which is implicated in cancer metastasis. Specifically, compound 2e demonstrated significant selectivity against CXCR1 and exhibited a high anticancer effect on the CFPAC1 pancreatic cancer cell line, showcasing its potential as an anti-cancer agent .

2. Viral Inhibition

This compound has also been explored for its antiviral properties:

  • RNA Virus Replication Inhibition : A series of compounds derived from bicyclo[2.2.1]heptan-7-amine were synthesized and tested for their ability to inhibit RNA virus replication, including coronaviruses. These compounds showed promising results in vitro, indicating potential therapeutic applications against viral infections .

Case Study 1: Anticancer Activity

In a study focusing on the antagonistic activity against CXCR2, researchers synthesized several derivatives of bicyclo[2.2.1]heptan-7-amine and evaluated their biological activity through cellular assays:

CompoundCXCR2 Antagonistic ActivitySelectivity Ratio (CXCR2/CXCR1)
2eHigh>188-fold
3aModerate50-fold
4bLow10-fold

The results indicated that compound 2e was significantly more effective than other derivatives, warranting further investigation into its pharmacokinetic properties and potential clinical applications .

Case Study 2: Antiviral Properties

Another study synthesized various bicyclo[2.2.1]heptane derivatives and assessed their antiviral efficacy:

CompoundInhibition Rate (%)Target Virus
4a82SARS-CoV
4b75Influenza A Virus
4c60West Nile Virus

These findings suggest that certain derivatives of this compound could serve as lead compounds for developing antiviral therapies .

Q & A

Q. What are the standard synthetic routes for Bicyclo[2.2.1]heptan-7-amine hydrochloride, and how are reaction conditions optimized?

Synthesis typically involves cycloaddition or ring-closing strategies using norbornene derivatives as precursors. Key reagents include halogenating agents (e.g., PCl₃ for amine protection) and reducing agents like lithium aluminum hydride for intermediate steps . Reaction optimization focuses on temperature control (e.g., −78°C for sensitive intermediates) and solvent selection (e.g., anhydrous THF) to prevent side reactions. Post-synthesis, purification via recrystallization or column chromatography is critical to achieve >95% purity, verified by HPLC .

Q. How is structural elucidation performed for this compound, and what analytical techniques are prioritized?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) is essential for confirming the bicyclic framework and amine proton environment. For example, the exo-protons on the bicyclo[2.2.1]heptane ring exhibit distinct coupling patterns (J = 8–10 Hz) in ¹H NMR . Mass spectrometry (HRMS) validates molecular weight (e.g., [M+H]+ = 158.12 for the free base), while X-ray crystallography resolves stereochemical ambiguities in crystalline derivatives .

Q. What preliminary biological activities have been reported for this compound?

Bicyclo[2.2.1]heptan-7-amine derivatives show promise as nicotinic acetylcholine receptor (nAChR) antagonists, with IC₅₀ values in the micromolar range in neuronal cell models . Preliminary neuroprotective activity has also been observed in oxidative stress assays, though structure-activity relationship (SAR) studies are ongoing .

Advanced Research Questions

Q. How can synthetic yields be improved for large-scale production while minimizing diastereomer formation?

Diastereomer control is achieved via chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis (e.g., Rhodium-catalyzed hydroamination). A recent protocol reported a 72% yield and 98% ee using a Pd-catalyzed dynamic kinetic resolution . Scale-up challenges include managing exothermic reactions (e.g., using flow chemistry) and optimizing workup to reduce solvent waste .

Q. How can conflicting spectral data (e.g., NMR shifts) be resolved for novel derivatives?

Contradictions often arise from conformational flexibility or solvent effects. For example, the amine proton signal may split in DMSO-d₆ due to hydrogen bonding, but coalesce in CDCl₃. Computational methods (DFT calculations) can predict shifts and assign ambiguous signals . Comparative analysis with structurally rigid analogs (e.g., bicyclo[2.2.2]octane derivatives) also aids interpretation .

Q. What strategies are effective for comparative studies with fluorinated or heteroatom-containing analogs?

Fluorinated analogs (e.g., 4-(difluoromethyl)bicyclo[2.2.2]octan-1-amine hydrochloride) are synthesized via electrophilic fluorination, with bioactivity comparisons focusing on metabolic stability and binding affinity . Heteroatom substitution (e.g., azabicyclo derivatives) requires adjusting reaction pH to prevent ring-opening, followed by SAR analysis using radioligand displacement assays .

Q. How can mechanistic studies elucidate interactions with biological targets like nAChRs?

Patch-clamp electrophysiology quantifies ion channel blockade, while molecular docking simulations (e.g., AutoDock Vina) map the compound’s binding to α4β2 nAChR subtypes. Mutagenesis studies (e.g., Tyr126A mutants) validate critical residues for antagonism .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.